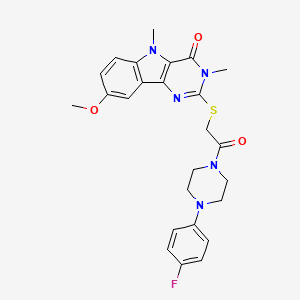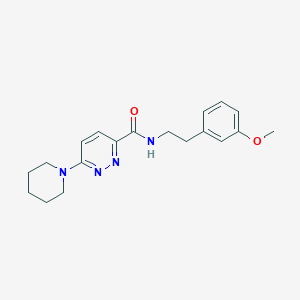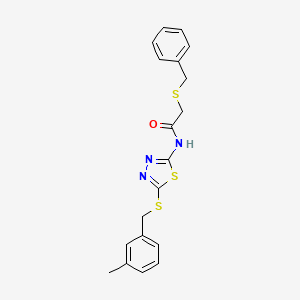![molecular formula C16H15N7O2 B2377784 3-(1H-Benzo[d]imidazol-2-yl)-N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamid CAS No. 2034325-56-7](/img/structure/B2377784.png)
3-(1H-Benzo[d]imidazol-2-yl)-N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C16H15N7O2 and its molecular weight is 337.343. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumormittel
Eine Reihe neuartiger 2-Chlor-3-(1H-Benzo[d]imidazol-2-yl)chinolin-Derivate wurde als Antitumormittel konzipiert und synthetisiert . Diese Verbindungen zeigten eine beträchtliche Zytotoxizität mit IC50-Werten im Bereich von 0,54 bis 31,86 μM . Die Verbindungen 5g und 6f zeigten eine signifikante Aktivität gegen die menschliche Prostatakrebszelllinie DU-145 mit IC50-Werten von 0,68 μM bzw. 0,54 μM .
Tubulin-Polymerisationsinhibitoren
Diese Verbindungen hemmen effektiv die Bildung von Mikrotubuli-Assemblies in DU-145 . Dies deutet auf ihr Potenzial als Tubulin-Polymerisationsinhibitoren hin, was ein vielversprechender Ansatz für die Krebsbehandlung sein kann .
Apoptose-Induktoren
Die Apoptose-induzierende Fähigkeit dieser Derivate (5g und 6f) wurde durch Hoechst-Färbung, Messung des mitochondrialen Membranpotentials und der ROS-Generierung sowie Annexin V-FITC-Assays bestätigt . Dies zeigt ihre potenzielle Verwendung bei der Induktion des programmierten Zelltods in Krebszellen .
Antibakterielle Mittel
Einige Triazol-Derivate zeigten eine geringe antibakterielle Aktivität . Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung neuer antibakterieller Mittel hin .
Antifungalmittel
Diese Verbindungen zeigten eine bemerkenswerte antifungale Aktivität . Dies zeigt ihre potenzielle Verwendung bei der Entwicklung neuer Antimykotika .
Synthese von Imidazolen
Imidazole sind ein wichtiges heterocyclisches Strukturmotiv in funktionellen Molekülen und werden in einer Vielzahl von Anwendungen eingesetzt . Die Entwicklung neuartiger Verfahren zur regiogesteuerten Synthese substituierter Imidazole ist von strategischer Bedeutung . Diese Verbindung, ein Imidazol-Derivat, trägt zum Fortschritt dieses Bereichs bei .
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibittubulin polymerization , suggesting that this compound may also target tubulin or related proteins.
Mode of Action
For instance, compounds that inhibit tubulin polymerization typically bind to the tubulin protein and prevent it from forming microtubules, which are essential for cell division .
Biochemical Pathways
The inhibition of tubulin polymerization affects the cell cycle , specifically the mitotic phase where microtubules are necessary for the separation of chromosomes. This can lead to cell cycle arrest and ultimately cell death
Result of Action
The result of the compound’s action would likely be cell cycle arrest and potentially apoptosis (programmed cell death), given its possible role as a tubulin polymerization inhibitor . This could make the compound useful in the treatment of diseases characterized by rapid cell division, such as cancer.
Biochemische Analyse
Biochemical Properties
The 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide compound plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, significantly influencing their function . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .
Cellular Effects
This compound exerts a profound influence on various types of cells and cellular processes. It impacts cell function by modulating cell signaling pathways, altering gene expression, and influencing cellular metabolism . The 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide compound’s effects are cell-type specific and can lead to significant changes in cellular phenotype .
Molecular Mechanism
The mechanism of action of 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide is complex and involves several molecular interactions. It binds to specific biomolecules, inhibits or activates certain enzymes, and induces changes in gene expression . These molecular interactions underlie the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide change over time. The compound exhibits good stability, but it can undergo degradation under certain conditions . Long-term studies have revealed that this compound can have lasting effects on cellular function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide vary with dosage in animal models. Lower doses can elicit subtle biochemical and cellular effects, while higher doses can lead to more pronounced changes . High doses can also result in toxic or adverse effects .
Metabolic Pathways
The 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and altering metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a highly regulated manner. It interacts with specific transporters and binding proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide is determined by various factors, including targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function .
Eigenschaften
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2/c24-14(6-5-12-19-10-3-1-2-4-11(10)20-12)18-9-13-21-22-15-16(25)17-7-8-23(13)15/h1-4,7-8H,5-6,9H2,(H,17,25)(H,18,24)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBYRLRXPXRSQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC(=O)NCC3=NN=C4N3C=CNC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-isopropylacetamide](/img/structure/B2377712.png)

![2-Chloro-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B2377714.png)
![N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2377716.png)

![4-(2,3-Dimethylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2377721.png)


